molecular formula C5H3ClINO B3090171 2-Chloro-4-iodopyridin-3-ol CAS No. 1207973-15-6

2-Chloro-4-iodopyridin-3-ol

Cat. No.: B3090171
CAS No.: 1207973-15-6
M. Wt: 255.44 g/mol
InChI Key: XJKLBLXOJIBRNJ-UHFFFAOYSA-N
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Description

2-Chloro-4-iodopyridin-3-ol: is a halogenated heterocyclic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms on a pyridine ring, which imparts unique chemical properties and reactivity. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-4-iodopyridin-3-ol typically involves halogenation reactions. One common method is the Sandmeyer reaction , where a diazonium salt is treated with copper(I) chloride or copper(I) iodide to introduce the chlorine and iodine atoms, respectively . The reaction conditions usually involve low temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale halogenation processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

2-Chloro-4-iodopyridin-3-ol is widely used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecules, making it valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine:

In medicinal chemistry, this compound is used to synthesize biologically active molecules. Its derivatives have shown potential in the development of anti-cancer, anti-inflammatory, and antimicrobial agents .

Industry:

In the agrochemical industry, this compound is used to create herbicides and pesticides. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodopyridin-3-ol in chemical reactions is primarily due to the presence of both chlorine and iodine atoms, which act as electron-withdrawing groups. This influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The hydroxyl group can also participate in hydrogen bonding and other interactions, further affecting the compound’s reactivity .

Comparison with Similar Compounds

Uniqueness:

2-Chloro-4-iodopyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Biological Activity

2-Chloro-4-iodopyridin-3-ol is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Characterized by a chlorine atom at the second position, an iodine atom at the fourth position, and a hydroxyl group at the third position of the pyridine ring, its molecular formula is C₅H₃ClINO, with a molecular weight of 255.44 g/mol. This compound's unique electronic properties, due to the presence of electronegative halogens and a hydroxyl group, influence its reactivity and interactions with biological targets.

The structure of this compound imparts several notable characteristics:

  • Molecular Formula : C₅H₃ClINO
  • Molecular Weight : 255.44 g/mol
  • Physical State : Crystalline solid
  • Kinase Inhibition : The compound's structure may allow it to interact with various kinases, which are critical in cellular signaling pathways.
  • Reactivity with Biological Targets : Its ability to form stable complexes with metal catalysts enhances its utility in catalysis and organic synthesis, suggesting potential therapeutic applications.

Study on Derivatives

Research indicates that derivatives of this compound exhibit significant biological activities. For instance, compounds structurally similar to it have been investigated for their roles as enzyme inhibitors and their effects on various biological processes.

CompoundActivityReference
This compoundPotential kinase inhibitor
Derivative AInhibits cytochrome P450 enzymes
Derivative BModulates HIF2α activity

Interaction Studies

Studies focusing on interaction mechanisms have highlighted the compound's reactivity with nucleophiles and electrophiles, which can lead to the formation of stable complexes essential for biological activity. This aspect is crucial for developing new therapeutic agents targeting specific pathways .

Applications in Drug Discovery

The halogen-rich structure of this compound enhances its interaction with biological targets, making it a candidate for drug development. Its potential applications include:

  • Kinase Inhibitors : Targeting specific kinases involved in disease progression.
  • Neurological Pathways : Investigating its effects on neurotransmitter systems and neuroprotection.

Properties

IUPAC Name

2-chloro-4-iodopyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKLBLXOJIBRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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